

Application Notes and Protocols for Japoflavone D (JFD) in Tuberculosis Drug Discovery

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Compound of Interest

Compound Name: Jfd01307SC

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These application notes provide a comprehensive overview of Japoflavone D (JFD), a novel biflavonoid compound isolated from honeysuckle, and its potential application in the discovery of new drugs for tuberculosis (TB). JFD has been shown to suppress the intracellular growth of *Mycobacterium tuberculosis* (M. tuberculosis) by modulating host cell signaling pathways.

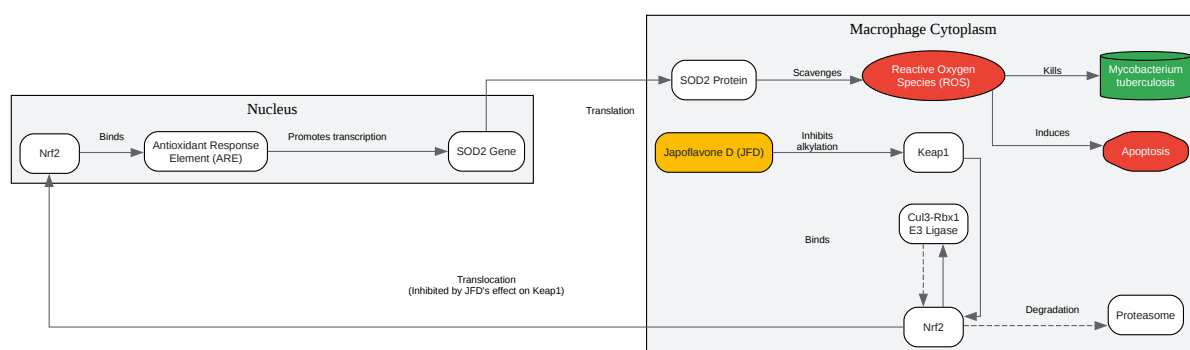
Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic strategies. Host-directed therapies, which aim to enhance the host's innate ability to control infection, represent a promising approach. Japoflavone D (JFD) has emerged as a potential host-directed therapeutic agent against M. tuberculosis. It operates by inducing the production of reactive oxygen species (ROS) within macrophages, the primary host cells for M. tuberculosis, leading to bacterial clearance.^[1]

Mechanism of Action

JFD exerts its anti-tubercular activity by targeting the Keap1-Nrf2 signaling pathway in macrophages.^[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. JFD inhibits the alkylation of Keap1, which leads to the stabilization and nuclear translocation of Nrf2 is suppressed. This suppression prevents the transcription of downstream antioxidant enzymes, such as superoxide dismutase 2 (SOD2). The resulting decrease in antioxidant capacity leads to an accumulation of ROS, which are toxic to intracellular M.

tuberculosis. The elevated ROS levels also trigger apoptosis in infected macrophages, further contributing to the control of the infection.[1]



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Caption: Mechanism of action of Japoflavone D (JFD) in macrophages.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of JFD's effect on *M. tuberculosis*-infected THP-1 macrophages.

Parameter	Value	Cell Line	M. tuberculosis Strain	Reference
Effective Concentration for Bacterial Clearance	10 μ M	THP-1	H37Ra, H37Rv	[1] [2]
Time for Significant ROS Increase	6 hours	THP-1	H37Ra	[1] [2]
Pharmacokinetics (in vivo)	Detectable up to 24 hours post-injection (20 mg/kg, tail vein)	C57BL/6J mice	N/A	[1]

Experimental Protocols

This protocol describes the infection of the human monocytic cell line THP-1 with M. tuberculosis.

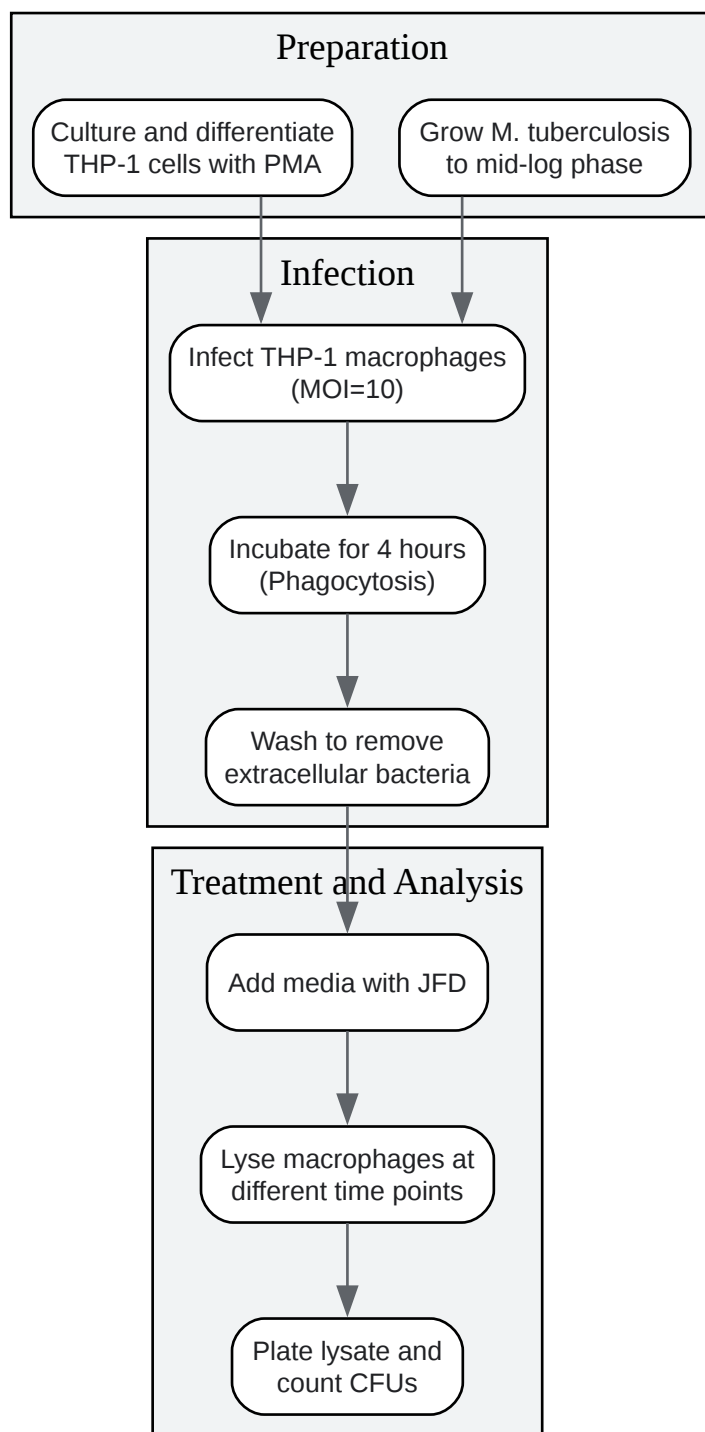
Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- M. tuberculosis strain (e.g., H37Ra or H37Rv)
- 7H9 broth supplemented with OADC
- Phosphate Buffered Saline (PBS)

Procedure:

- **Cell Culture and Differentiation:**
 - Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
 - To differentiate into macrophage-like cells, seed THP-1 cells in a 24-well plate at a density of 5×10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.
 - After differentiation, wash the cells with warm PBS to remove PMA and non-adherent cells. Add fresh, antibiotic-free RPMI-1640 with 10% FBS.
- **Preparation of M. tuberculosis Inoculum:**
 - Grow M. tuberculosis in 7H9 broth to mid-log phase.
 - Pellet the bacteria by centrifugation, wash with PBS, and resuspend in RPMI-1640.
 - Break bacterial clumps by passing the suspension through a 27-gauge needle several times.
 - Estimate bacterial concentration by measuring the optical density at 600 nm (OD₆₀₀).
- **Infection:**
 - Infect the differentiated THP-1 cells with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 10.
 - Incubate for 4 hours at 37°C in a 5% CO₂ atmosphere to allow for phagocytosis.
 - After incubation, wash the cells three times with warm PBS to remove extracellular bacteria.
 - Add fresh RPMI-1640 with 10% FBS containing JFD at the desired concentration (e.g., 10 µM).
- **Enumeration of Intracellular Bacteria:**

- At desired time points post-infection, lyse the macrophages with 0.1% Triton X-100 in PBS.
- Serially dilute the lysate in PBS and plate on 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).



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Caption: Workflow for M. tuberculosis infection of THP-1 cells.

This protocol outlines the measurement of intracellular ROS levels using a fluorescent probe.

Materials:

- Infected and JFD-treated THP-1 cells (from Protocol 1)
- 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
- Hank's Balanced Salt Solution (HBSS)
- Flow cytometer or fluorescence plate reader

Procedure:

- After treating the infected cells with JFD for the desired time (e.g., 6 hours), remove the culture medium.
- Wash the cells once with warm HBSS.
- Load the cells with 10 μ M DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess probe.
- Analyze the fluorescence intensity immediately using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.^[3]

This protocol describes the detection of apoptosis in infected and treated macrophages using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- Infected and JFD-treated THP-1 cells (from Protocol 1)
- Annexin V-FITC Apoptosis Detection Kit
- Binding Buffer
- Propidium Iodide (PI)

- Flow cytometer

Procedure:

- Collect the cells (both adherent and floating) at the desired time point after JFD treatment.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
 - Annexin V-positive, PI-negative cells are considered early apoptotic.
 - Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.[4]

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